Bicyclo[3.1.0]hexan-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexan-3-ylmethanol is a bicyclic organic compound that features a unique structure with a three-membered ring fused to a five-membered ring. This compound is of significant interest in medicinal chemistry due to its conformationally constrained structure, which can confer tighter binding to target proteins and better selectivity, resulting in fewer off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-ylmethanol can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ylmethanol has several scientific research applications:
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexan-3-ylmethanol exerts its effects involves its ability to bind tightly to target proteins. The conformationally constrained structure of the compound allows for better selectivity and reduced off-target effects. The molecular targets and pathways involved are primarily related to its interaction with enzymes and proteins, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: Bicyclo[3.1.0]hexan-3-ylmethanol is a conformationally constrained bioisostere of cyclohexane.
Thujone: This compound contains the cis-bicyclo[3.1.0]hexane core structure and is found in absinthe.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control.
Uniqueness
This compound is unique due to its rigid structure, which provides better selectivity and tighter binding to target proteins compared to other similar compounds. This makes it a valuable compound in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
InChI Key |
UPIIUAPEQOCMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.